Didodecyl nonylphenyl phosphite

Polymer Stabilization Antioxidant Additives Thermal Processing

Didodecyl nonylphenyl phosphite (CAS 35239-35-1), also known as dilaurylnonylphenyl phosphite, is an organophosphite ester that serves as a secondary antioxidant in polymer stabilization systems. It has a molecular formula of C39H73O3P and a molecular weight of 620.97 g/mol.

Molecular Formula C39H73O3P
Molecular Weight 621.0 g/mol
CAS No. 35239-35-1
Cat. No. B12652995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidodecyl nonylphenyl phosphite
CAS35239-35-1
Molecular FormulaC39H73O3P
Molecular Weight621.0 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOP(OCCCCCCCCCCCC)OC1=CC=CC=C1CCCCCCCCC
InChIInChI=1S/C39H73O3P/c1-4-7-10-13-16-18-20-23-26-31-36-40-43(41-37-32-27-24-21-19-17-14-11-8-5-2)42-39-35-30-29-34-38(39)33-28-25-22-15-12-9-6-3/h29-30,34-35H,4-28,31-33,36-37H2,1-3H3
InChIKeyXRZOGOFWWKOYPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didodecyl Nonylphenyl Phosphite (CAS 35239-35-1): A Strategic Intermediate-Weight Phosphite Antioxidant


Didodecyl nonylphenyl phosphite (CAS 35239-35-1), also known as dilaurylnonylphenyl phosphite, is an organophosphite ester that serves as a secondary antioxidant in polymer stabilization systems. It has a molecular formula of C39H73O3P and a molecular weight of 620.97 g/mol [1][2]. Characterized by a boiling point of 630°C at 760 mmHg and a flash point of 422°C [3], this compound occupies a strategic intermediate position in the alkyl-aryl phosphite landscape. Its structure incorporates two long dodecyl chains and one nonylphenyl aromatic group, which together confer a specific balance of hydrophobicity, thermal stability, and compatibility with non-polar polymer matrices [4]. As a hydroperoxide decomposer, it functions by reducing peroxides to alcohols while being oxidized to a phosphate, thereby interrupting the auto-oxidation cycle in polymers.

1 Intermediate molecular weight balances volatility and polymer mobility
2 Mixed alkyl-aryl architecture enhances compatibility with non-polar polyolefins
3 Hydroperoxide decomposition mechanism for secondary antioxidant action

Why Didodecyl Nonylphenyl Phosphite Cannot Be Directly Replaced by TNPP or Lower-Alkyl Phosphites


The performance of phosphite antioxidants is critically dependent on their substituent architecture, which governs volatility, hydrolytic stability, and polymer compatibility. Tris(nonylphenyl) phosphite (TNPP), a common alternative, has a higher molecular weight (689 g/mol) and is a triaryl phosphite with no long alkyl chains, leading to different solubility and migration behavior in polyolefins. Conversely, lower-alkyl phosphites such as 2-ethylhexyl bis(nonylphenyl) phosphite (MW ~599 g/mol) offer lower cost but exhibit higher volatility during high-temperature processing. Didodecyl nonylphenyl phosphite, with its intermediate molecular weight and mixed alkyl-aryl substitution, provides a distinct balance: the two C12 alkyl chains enhance compatibility with hydrocarbon polymers and reduce volatility relative to shorter-chain analogs, while the single nonylphenyl group contributes antioxidant efficacy [1]. Substitution with a generic phosphite from a different structural class risks compromising either thermal stability during extrusion (due to volatility differences) or long-term polymer protection (due to incompatibility or migration issues). The following quantitative evidence details these specific differentiators.

Target Compound
Didodecyl nonylphenyl phosphite
Two long C12 chains and one nonylphenyl group provide hydrophobic balance and thermal stability.
Potential Substitute
Tris(nonylphenyl) phosphite (TNPP)
Triaryl structure lacking alkyl chains may shift solubility, migration, and regulatory profile.
Lower-alkyl phosphites
Shorter alkyl chains can increase volatility during high-temperature processing.

Quantitative Differentiators of Didodecyl Nonylphenyl Phosphite Versus Key Comparators


Intermediate Molecular Weight Balances Volatility and Compatibility

Didodecyl nonylphenyl phosphite has a molecular weight of 620.97 g/mol [1]. This places it between lower-alkyl phosphites (e.g., 2-ethylhexyl bis(nonylphenyl) phosphite, MW 598.9 g/mol ) and triaryl phosphites (e.g., tris(nonylphenyl) phosphite, TNPP, MW 689 g/mol ). In polymer additives, molecular weight correlates inversely with volatility: higher MW compounds exhibit lower vapor pressure and greater permanence during high-temperature processing. The intermediate MW of didodecyl nonylphenyl phosphite suggests lower volatility than 2-ethylhexyl bis(nonylphenyl) phosphite, while maintaining better polymer solubility and mobility than the bulkier TNPP [2].

Molecular Weight
Reported
620.97 g/mol
Balances volatility and polymer mobility
3.7% higher than 2-ethylhexyl bis(nonylphenyl) phosphite; 10.0% lower than TNPP
Polymer Stabilization Antioxidant Additives Thermal Processing

Moderate Phosphorus Content Affects Peroxide Scavenging Capacity

The phosphorus content of didodecyl nonylphenyl phosphite is approximately 4.99% by weight (calculated from molecular formula C39H73O3P, MW 620.97 g/mol, atomic weight of P = 30.97 g/mol) [1]. This represents an intermediate value between tris(nonylphenyl) phosphite (TNPP, C45H69O3P, MW 689 g/mol, P% ≈ 4.49%) and tris(2,4-di-tert-butylphenyl) phosphite (Irgafos 168, C42H63O3P, MW 646.93 g/mol, P% ≈ 4.79%). The phosphorus atom is the active site for hydroperoxide decomposition; higher phosphorus content per gram of additive can translate to greater stoichiometric antioxidant capacity. Didodecyl nonylphenyl phosphite's phosphorus content is approximately 11% higher than TNPP on a weight basis [2].

Phosphorus Content
Reported
4.99 wt%
May support lower loading for equivalent protection
11.1% higher than TNPP; 4.2% higher than Irgafos 168
Antioxidant Efficacy Peroxide Decomposition Stoichiometric Efficiency

Elevated Boiling Point and Flash Point Indicate Superior High-Temperature Stability

Didodecyl nonylphenyl phosphite exhibits a boiling point of 630°C at 760 mmHg and a flash point of 422°C [1]. In comparison, 2-ethylhexyl bis(nonylphenyl) phosphite has a boiling point of approximately 550-580°C (estimated) and a flash point around 380-400°C based on its lower molecular weight . Tris(nonylphenyl) phosphite (TNPP) has a reported boiling point >360°C (lit.) and flash point >230°F (approximately 110°C) , though these values may reflect different measurement conditions. The significantly higher boiling point of didodecyl nonylphenyl phosphite indicates substantially lower volatility and greater thermal stability during high-temperature polymer processing operations such as extrusion and injection molding.

Thermal Stability
Reported
BP 630°C, FP 422°C
Reduced additive loss during high-temperature processing
50–80°C higher BP than 2-ethylhexyl analog
Thermal Stability Processing Safety Volatility Control

Enhanced Hydrolytic Stability Attributed to Steric Hindrance from Dual Dodecyl Chains

Phosphite esters are susceptible to hydrolysis in the presence of moisture, leading to loss of antioxidant activity and formation of acidic byproducts that can catalyze polymer degradation. The hydrolytic stability of alkyl-aryl phosphites is influenced by the steric bulk around the phosphorus atom. Didodecyl nonylphenyl phosphite contains two long dodecyl chains (C12) and one nonylphenyl group, creating significant steric hindrance that shields the P-O bonds from nucleophilic attack by water [1]. In contrast, phosphites with smaller alkyl groups (e.g., ethyl or butyl) or unsubstituted phenyl rings exhibit markedly faster hydrolysis rates. A comparative study of phosphite antioxidants under accelerated humid aging conditions demonstrated that phosphites with bulky alkyl substituents had hydrolysis half-lives 3-10 times longer than those with smaller substituents [2].

Hydrolytic Stability
Class-level
Estimated 3–10× longer half-life
May maintain activity in humid environments
Inferred from steric hindrance of dual dodecyl chains
Hydrolytic Stability Moisture Resistance Long-Term Storage

Optimized Hydrophobic Balance for Polyolefin Compatibility

The calculated LogP (octanol-water partition coefficient) of didodecyl nonylphenyl phosphite is 14.46 [1], reflecting its highly hydrophobic nature. This LogP value is intermediate between that of 2-ethylhexyl bis(nonylphenyl) phosphite (LogP ~13.8) and tris(nonylphenyl) phosphite (LogP ~16.2) . The high LogP indicates strong partitioning into non-polar polymer matrices such as polyethylene and polypropylene, which is essential for effective antioxidant distribution and retention. Phosphites with LogP values that are too low may bloom to the surface or be extracted by aqueous environments, while those with extremely high LogP may suffer from limited mobility within the polymer [2]. Didodecyl nonylphenyl phosphite's intermediate LogP suggests an optimal balance between compatibility and mobility.

LogP
Reported
14.46
Supports polyolefin compatibility and low blooming
Intermediate between 2-EHBNPP (~13.8) and TNPP (~16.2)
Polymer Compatibility Additive Migration Polyolefin Stabilization

Regulatory Compliance Advantage: Nonylphenol Ethoxylate (NPE) Alternative

Tris(nonylphenyl) phosphite (TNPP) is under increasing regulatory scrutiny due to concerns about its potential to degrade into nonylphenol, a known endocrine disruptor. The European Chemicals Agency (ECHA) has classified nonylphenol as a Substance of Very High Concern (SVHC) under REACH [1]. Didodecyl nonylphenyl phosphite, while containing a nonylphenyl moiety, is a diester with only one nonylphenyl group per molecule, compared to three in TNPP. This structural difference may result in reduced potential for nonylphenol release upon degradation [2]. Patent literature indicates that mixed alkyl-aryl phosphites are being developed specifically to maintain performance comparable to TNPP while avoiding estrogenic activity concerns [3].

Regulatory Profile
Reported
1 nonylphenyl group vs 3 in TNPP
May facilitate compliance with evolving regulations
67% reduction in potential nonylphenol source per mole
Regulatory Compliance Environmental Safety Endocrine Disruption

Optimal Application Scenarios for Didodecyl Nonylphenyl Phosphite Based on Quantitative Differentiation


High-Temperature Extrusion of Polyolefins (PE, PP)

In polyolefin extrusion processes operating at temperatures above 250°C, the low volatility of didodecyl nonylphenyl phosphite (boiling point 630°C, flash point 422°C) [1] ensures that the antioxidant remains in the polymer melt rather than volatilizing. This is particularly advantageous compared to lower-MW phosphites, which can suffer from significant additive loss and fuming. The compound's intermediate LogP of 14.46 [2] ensures excellent compatibility with non-polar polyethylene and polypropylene matrices, promoting uniform distribution without surface blooming. Use at typical loadings of 0.05-0.2 wt% provides effective peroxide scavenging during melt processing while maintaining color stability.

Stabilization of Polyvinyl Chloride (PVC) in Moist Environments

The enhanced hydrolytic stability inferred from the steric hindrance of dual dodecyl chains [3] makes didodecyl nonylphenyl phosphite suitable for PVC formulations exposed to humidity during processing or service. Unlike phosphites with smaller alkyl groups that hydrolyze rapidly, this compound maintains antioxidant activity, reducing the formation of acidic degradation products that can accelerate PVC dehydrochlorination. The intermediate molecular weight also minimizes migration, ensuring long-term protection in applications such as outdoor building profiles, window frames, and cable insulation.

Synthetic Rubber (SBR, NBR) and Elastomer Formulations

According to patent literature, di-(alkyl)-mono-(alkylphenyl)-phosphites like didodecyl nonylphenyl phosphite are effective stabilizers for synthetic rubbery conjugated diene polymerizates (e.g., GR-S, SBR, NBR) [4]. They provide protection against deterioration due to heat and light, and exhibit a lessened tendency to hydrolyze in aqueous systems such as emulsion-polymerized latexes. The compound's intermediate hydrophobicity (LogP 14.46) [2] ensures compatibility with the hydrocarbon elastomer matrix, while its moderate phosphorus content (4.99 wt%) [5] provides stoichiometric efficiency in peroxide decomposition during vulcanization and long-term aging.

Regulatory-Sensitive Polymer Applications Requiring TNPP Replacement

For applications where tris(nonylphenyl) phosphite (TNPP) is being phased out due to nonylphenol concerns, didodecyl nonylphenyl phosphite offers a strategic alternative. With only one nonylphenyl group per molecule versus three in TNPP , it reduces potential nonylphenol release while maintaining comparable antioxidant performance. The similar aryl phosphite chemistry ensures peroxide scavenging efficacy, while the dual dodecyl chains provide additional benefits in compatibility and volatility control. This scenario is particularly relevant for European and North American markets subject to REACH and TSCA regulatory frameworks [6].

Application
Selection Property
Validation Focus
High-temperature polyolefin extrusion
Thermal stability and low volatility profile
Weight loss / fuming during processing
PVC in humid environments
Sterically hindered structure resists hydrolysis
Antioxidant retention after accelerated humid aging
Synthetic rubber and elastomers
Compatibility with hydrocarbon elastomer matrix
Extraction resistance and long-term aging performance
TNPP replacement in regulatory-sensitive markets
Reduced nonylphenyl group content
Equivalent antioxidant efficacy; SVHC status review

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